Ethyl 7-(2-methylphenyl)-7-oxoheptanoate
Overview
Description
Ethyl 7-(2-methylphenyl)-7-oxoheptanoate is a chemical compound of interest in synthetic organic chemistry, particularly in the synthesis of various intermediates and compounds with potential applications in material science, medicinal chemistry, and catalysis. The compound's synthesis, structure, and properties are crucial for its application in these fields.
Synthesis Analysis
The synthesis of ethyl or methyl 7-oxoheptanoate, a related compound, can be achieved through the oxidation of ethyl or methyl 7-hydroxyheptanoate, which in turn is obtained from the reaction of cycloheptanone with potassium persulfate in ethanol or methanol. This process allows for good yields and demonstrates a practical approach to obtaining oxoheptanoate derivatives (Ballini, Marcantoni, & Petrini, 1991).
Molecular Structure Analysis
The molecular structure of compounds closely related to Ethyl 7-(2-methylphenyl)-7-oxoheptanoate, such as ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate, has been determined by X-ray diffraction. These compounds typically exhibit specific spatial arrangements contributing to their reactivity and interaction with other molecules (P. Wu, 2014).
Chemical Reactions and Properties
Ethyl 7-chloro-2-oxoheptylate, a structurally similar compound, serves as an intermediate in various chemical syntheses. Its preparation involves multiple steps, including esterification, cyclization, and oxidation, highlighting the compound's versatility in synthetic chemistry (Chen Xin-zhi, 2006).
Physical Properties Analysis
The physical properties of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate and its derivatives, such as solubility, melting point, and boiling point, are essential for their application in synthesis and material science. These properties are influenced by the molecular structure and the presence of functional groups.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for further functionalization, are critical for the application of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate in synthetic pathways. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Scientific Research Applications
-
- Application : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods : The indole nucleus is found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, helping in the development of new useful derivatives .
- Results : The diverse biological activities of indole derivatives have revealed their immeasurable potential for newer therapeutic possibilities .
-
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines
- Application : These compounds were evaluated for their antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines .
- Methods : The compounds were prepared from 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles .
- Results : The most potent compounds displayed low micromolar GI50 values. One of the compounds induced poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activated the initiator enzyme of apoptotic cascade caspase 9, induced a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduced the expression levels of proliferating cell nuclear antigen (PCNA) .
- Azo Dye Derivatives
- Application : Azo dye derivatives are used in the textile industry for their vibrant colors. They are also used in biological staining and in food industry as food colorants .
- Methods : Azo dyes are synthesized through a process called azo coupling, which involves an electrophilic substitution reaction where an aryl diazonium cation attacks an aromatic compound .
- Results : The resulting azo dyes are highly stable and exhibit strong, vibrant colors. They also have enhanced solubility and electronic spectrum properties .
- Azo Dye Derivatives
- Application : Azo dye derivatives are used in the textile industry for their vibrant colors. They are also used in biological staining and in food industry as food colorants .
- Methods : Azo dyes are synthesized through a process called azo coupling, which involves an electrophilic substitution reaction where an aryl diazonium cation attacks an aromatic compound .
- Results : The resulting azo dyes are highly stable and exhibit strong, vibrant colors. They also have enhanced solubility and electronic spectrum properties .
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 7-(2-methylphenyl)-7-oxoheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-3-19-16(18)12-6-4-5-11-15(17)14-10-8-7-9-13(14)2/h7-10H,3-6,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTSGUMPXTUTSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645545 | |
Record name | Ethyl 7-(2-methylphenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(2-methylphenyl)-7-oxoheptanoate | |
CAS RN |
122115-55-3 | |
Record name | Ethyl 2-methyl-ζ-oxobenzeneheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122115-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-(2-methylphenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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